1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide
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Overview
Description
MN-18 N-(5-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite. It is a derivative of MN-18, a compound known for its high binding affinity to cannabinoid receptors CB1 and CB2. This metabolite is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MN-18 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of MN-18. The process typically includes the following steps:
Hydroxylation: The pentyl chain of MN-18 is hydroxylated using a suitable oxidizing agent under controlled conditions.
Purification: The resulting product is purified using chromatographic techniques to achieve a high purity level (≥98%).
Industrial Production Methods
Industrial production of MN-18 N-(5-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of MN-18 are subjected to hydroxylation.
Scale-Up Purification: Advanced chromatographic methods are employed to purify the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
MN-18 N-(5-hydroxypentyl) metabolite undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form carboxylic acids.
Reduction: The hydroxyl group can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including halides and acids, can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
MN-18 N-(5-hydroxypentyl) metabolite is widely used in scientific research, including:
Forensic Chemistry: It serves as a reference standard for the detection and quantification of synthetic cannabinoids in biological samples.
Pharmacological Studies: It is used to study the metabolism and pharmacokinetics of synthetic cannabinoids.
Toxicology: It helps in understanding the toxicological effects of synthetic cannabinoids.
Analytical Chemistry: It is used in the development and validation of analytical methods for synthetic cannabinoids.
Mechanism of Action
MN-18 N-(5-hydroxypentyl) metabolite exerts its effects by interacting with cannabinoid receptors CB1 and CB2. The hydroxylation of the pentyl chain may alter its binding affinity and selectivity for these receptors. The compound’s mechanism of action involves:
Binding to CB1 and CB2 Receptors: It mimics the action of endogenous cannabinoids by binding to these receptors.
Activation of Signaling Pathways: The binding triggers various intracellular signaling pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
MN-18: The parent compound of MN-18 N-(5-hydroxypentyl) metabolite.
5F-MN-18: A fluorinated analog of MN-18.
JWH-018: Another synthetic cannabinoid with a similar structure.
Uniqueness
MN-18 N-(5-hydroxypentyl) metabolite is unique due to its specific hydroxylation, which may influence its pharmacokinetics and pharmacodynamics. This modification can affect its binding affinity and selectivity for cannabinoid receptors, making it a valuable tool for studying the metabolism and effects of synthetic cannabinoids .
Properties
Molecular Formula |
C23H23N3O2 |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(5-hydroxypentyl)-N-naphthalen-1-ylindazole-3-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c27-16-7-1-6-15-26-21-14-5-4-12-19(21)22(25-26)23(28)24-20-13-8-10-17-9-2-3-11-18(17)20/h2-5,8-14,27H,1,6-7,15-16H2,(H,24,28) |
InChI Key |
WKUSKPBWWGSRLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NN(C4=CC=CC=C43)CCCCCO |
Origin of Product |
United States |
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